molecular formula C23H18N2 B12600450 2,6-diphenyl-4-pyridin-4-ylaniline CAS No. 647835-35-6

2,6-diphenyl-4-pyridin-4-ylaniline

Cat. No.: B12600450
CAS No.: 647835-35-6
M. Wt: 322.4 g/mol
InChI Key: UDJBCWBIEPODNN-UHFFFAOYSA-N
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Description

Significance of π-Conjugated Architectures in Organic Chemistry

π-conjugated architectures are fundamental to organic chemistry, forming the electronic backbone of a vast array of organic materials. These systems, characterized by alternating single and multiple bonds, allow for the delocalization of π-electrons across multiple atoms. This delocalization is not only a key factor in the stabilization of the molecule but also dictates its electronic and photophysical properties. The ability to tune these properties by modifying the molecular structure has made π-conjugated systems a cornerstone of research in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Overview of Heterocyclic Nitrogen-Containing Compounds in Advanced Materials Research

Heterocyclic compounds containing nitrogen are ubiquitous in nature and synthetic chemistry, playing crucial roles in pharmaceuticals, agrochemicals, and, increasingly, in materials science. The presence of nitrogen atoms within an aromatic ring system, as seen in pyridine (B92270), introduces unique electronic characteristics. These nitrogen-containing heterocycles can act as electron acceptors or donors, influence molecular packing in the solid state, and provide sites for protonation or metal coordination. These features are highly desirable in the design of advanced materials such as sensors, catalysts, and electronic components. In the context of advanced materials, nitrogen heterocycles are integral to the development of materials with tailored optical and electronic properties.

Contextualization of 2,6-diphenyl-4-pyridin-4-ylaniline within N-Heteroaromatic Frameworks

This compound is a prime example of an N-heteroaromatic framework that combines the structural features of both pyridine and aniline (B41778) moieties. This hybrid structure is of particular interest as it brings together the electron-withdrawing nature of the pyridine ring and the electron-donating character of the aniline group, creating an intramolecular charge-transfer (ICT) environment. The presence of the phenyl substituents at the 2 and 6 positions of the pyridine ring further extends the π-conjugation, influencing the molecule's photophysical properties. The pyridin-4-yl group at the 4-position of the aniline ring provides an additional site for tuning the electronic properties and for potential coordination with metal ions. This intricate molecular design places this compound at the forefront of research into new materials for optoelectronic applications.

While specific experimental data for this compound is not extensively documented in publicly available literature, its properties can be inferred from closely related and well-studied analogues. The following table provides a summary of key identifiers for the target compound and a closely related analogue, 4-(2,6-dipyridin-2-ylpyridin-4-yl)aniline.

PropertyThis compound4-(2,6-dipyridin-2-ylpyridin-4-yl)aniline
Molecular Formula C29H22N2C23H18N4
Molecular Weight 410.51 g/mol 350.42 g/mol
CAS Number Not available178265-65-1 nih.gov

Synthesis and Characterization

The synthesis of this compound can be approached through established methodologies for the formation of substituted pyridines. One of the most prominent methods is the Kröhnke pyridine synthesis, which involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source like ammonium (B1175870) acetate (B1210297). rsc.org This method is highly versatile for producing polysubstituted pyridines.

Alternatively, modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer a powerful route. For instance, the synthesis of the analogous 4'-(4-aminophenyl)-2,2':6',2''-terpyridine has been achieved via a Suzuki-Miyaura coupling between 4'-chloro-2,2':6',2''-terpyridine and 4-aminophenylboronic acid pinacol (B44631) ester, using a palladium catalyst. nih.gov A similar strategy could be employed for the synthesis of this compound.

Detailed characterization data for this compound is scarce in the literature. However, based on data for analogous compounds, the following properties can be anticipated:

PropertyPredicted/Analogous Data
Melting Point (°C) Likely in the range of 150-250 °C, based on similar 2,6-diphenylpyridine (B1197909) derivatives.
1H NMR (ppm) Aromatic protons would likely appear in the range of 7.0-9.0 ppm.
13C NMR (ppm) Aromatic carbons would be expected in the 110-160 ppm range.
UV-Vis Absorption (nm) Expected to show strong absorption in the UV region, potentially with a tail into the visible, characteristic of extended π-conjugated systems.
Fluorescence Emission (nm) Likely to be fluorescent, with the emission wavelength dependent on the solvent polarity due to its potential for intramolecular charge transfer.

Potential Research Findings and Applications

Given its molecular architecture, this compound is a promising candidate for several applications in materials science.

The extended π-conjugated system, coupled with the donor-acceptor character, makes it a suitable material for organic light-emitting diodes (OLEDs) . The triphenylamine (B166846) core is a well-known hole-transporting moiety, and the pyridine unit can facilitate electron transport. mdpi.com By tuning the substituents, the emission color and efficiency of OLEDs based on such molecules can be modulated. For instance, related acridine-based materials have shown excellent performance as hole-transporting and host materials in phosphorescent OLEDs. mdpi.com

Furthermore, the nitrogen atoms in the pyridine rings can act as binding sites for metal ions, making this compound a potential chemosensor . The binding of a metal ion would likely perturb the electronic structure of the molecule, leading to a change in its absorption or fluorescence properties, which can be used for detection. The crystal structure of a related zinc complex, [Zn(NCS)2(C24H22N4O)]·C3H7NO, demonstrates the coordinating ability of such ligands, showing a distorted trigonal-bipyramidal geometry around the zinc center. nih.gov In this complex, the three pyridine rings are nearly coplanar, with a small dihedral angle to the phenyl ring, indicating a relatively planar and rigid structure conducive to charge transport and sensing applications. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

647835-35-6

Molecular Formula

C23H18N2

Molecular Weight

322.4 g/mol

IUPAC Name

2,6-diphenyl-4-pyridin-4-ylaniline

InChI

InChI=1S/C23H18N2/c24-23-21(18-7-3-1-4-8-18)15-20(17-11-13-25-14-12-17)16-22(23)19-9-5-2-6-10-19/h1-16H,24H2

InChI Key

UDJBCWBIEPODNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2N)C3=CC=CC=C3)C4=CC=NC=C4

Origin of Product

United States

Advanced Spectroscopic Elucidation of Molecular Structure and Conformation in 2,6 Diphenyl 4 Pyridin 4 Ylaniline and Its Analogs

Vibrational Spectroscopy Analysis (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and probing the conformational features of 2,6-diphenyl-4-pyridin-4-ylaniline. While specific spectra for this exact compound are not widely published, analysis of its constituent moieties—aniline (B41778), diphenyl-substituted pyridine (B92270), and the pyridinyl group—allows for a detailed prediction of its vibrational characteristics.

The FT-IR and FT-Raman spectra are expected to be complex due to the molecule's numerous vibrational modes. Key vibrational signatures would include:

N-H Vibrations: The aniline moiety would exhibit characteristic N-H stretching vibrations, typically in the 3300-3500 cm⁻¹ region.

Aromatic C-H Stretching: The multiple phenyl and pyridine rings will show C-H stretching vibrations above 3000 cm⁻¹.

Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the aromatic rings are expected in the 1400-1650 cm⁻¹ range. The breathing modes of the pyridine and phenyl rings would also be present in the fingerprint region. chemicalbook.com For instance, in pyridine derivatives, ring breathing modes are often observed between 750-900 cm⁻¹. chemicalbook.com

C-N Stretching: The C-N stretching vibration of the aniline group is anticipated around 1250-1360 cm⁻¹.

Out-of-plane Bending: C-H out-of-plane bending vibrations in the 650-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.

Table 1: Predicted Key Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Spectroscopy Technique
Aniline N-HSymmetric & Asymmetric Stretch3300 - 3500FT-IR, Raman
Aromatic C-HStretch3000 - 3100FT-IR, Raman
Phenyl & Pyridine RingsC=C and C=N Stretch1400 - 1650FT-IR, Raman
Aniline C-NStretch1250 - 1360FT-IR
Aromatic C-HOut-of-plane Bend650 - 900FT-IR

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR) for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR would provide a complete map of the carbon-hydrogen framework, while 2D NMR techniques would confirm the connectivity.

¹H NMR: The proton NMR spectrum is expected to show a series of signals in the aromatic region (δ 7.0-9.0 ppm). The protons on the central aniline ring, the two phenyl rings at positions 2 and 6, and the pyridin-4-yl ring at position 4 will all resonate in this downfield area due to the deshielding effect of the aromatic ring currents. The N-H protons of the aniline group would likely appear as a broad singlet, with its chemical shift being solvent-dependent. The symmetry of the molecule would influence the number and multiplicity of the signals. For instance, the two phenyl groups at the 2 and 6 positions are chemically equivalent, which would simplify the spectrum.

¹³C NMR: The carbon NMR spectrum will display a number of signals in the aromatic region (δ 110-160 ppm). The carbons of the pyridine ring will appear at the lower field end of this range, particularly the carbons adjacent to the nitrogen atom. The quaternary carbons (those directly attached to other rings) would typically show weaker signals. For example, in 2,4,6-triphenylpyridine, the carbons of the central pyridine ring appear at δ 157.3, 149.9, and 116.9 ppm. researchgate.net

2D NMR: Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton couplings within each aromatic ring, while HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon. HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for connecting the different ring systems by showing long-range correlations between protons and carbons two or three bonds away.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound based on Analogs

MoietyAtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Analog Data Source
2,6-Diphenyl groupsPhenyl Protons7.4 - 8.2127 - 140 researchgate.netredalyc.org
Pyridin-4-yl groupPyridinyl Protons7.6 - 8.8121 - 151 chemicalbook.com
Central Aniline RingAniline Protons7.0 - 7.8115 - 150General
Central Aniline RingN-HVariable (broad)-General
Pyridine-like CarbonsC2, C6 (Aniline Ring)-~155 researchgate.net
Pyridine-like CarbonsC4 (Aniline Ring)-~150 researchgate.net

Ultraviolet-Visible Absorption Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about its conjugation system. rsc.org The extensive π-system of this compound, formed by the interconnected phenyl, aniline, and pyridine rings, is expected to result in strong UV absorption.

The spectrum would likely be characterized by intense absorption bands corresponding to π→π* transitions. rsc.org The aniline and pyridine components both act as chromophores. The conjugation between the aniline ring, the flanking phenyl groups, and the pyridin-4-yl substituent creates a large, delocalized system. This extensive conjugation is expected to cause a bathochromic (red) shift in the absorption maxima compared to the individual, unconjugated chromophores.

Studies on related compounds, such as substituted terpyridines and other polypyridyl systems, show intense absorption bands in the UV region, often between 250 and 400 nm. nih.govresearchgate.net For example, 4'-(4-hydroxyphenyl)-2,2':6',2''-terpyridine exhibits strong absorption bands attributed to both π-π* and intramolecular charge transfer (ICT) transitions. researchgate.netnih.gov The presence of the electron-donating aniline group and the electron-accepting character of the pyridine nitrogen atoms suggests that ICT transitions could also play a role in the electronic spectrum of this compound. The specific λ(max) values and molar absorptivities would be sensitive to the solvent polarity, which can stabilize or destabilize the ground and excited states differently.

Table 3: Expected UV-Vis Absorption Characteristics for this compound

Transition TypeExpected λ(max) Range (nm)Characteristics
π→π*250 - 350High molar absorptivity, related to the conjugated aromatic system.
Intramolecular Charge Transfer (ICT)350 - 450Molar absorptivity may be lower; solvent-dependent.

X-ray Crystallography for Solid-State Molecular Geometry and Packing

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound has not been reported, data from analogous structures can be used to predict its solid-state conformation and packing.

Dihedral Angle Analysis within Aromatic Systems

Due to significant steric hindrance between the hydrogen atoms on adjacent rings, a fully planar conformation of this compound is highly unlikely. The phenyl rings at positions 2 and 6 would be twisted out of the plane of the central aniline ring. Similarly, the pyridin-4-yl group at the 4-position will also be rotated.

In analogous crystal structures, such as those of substituted 2,6-diphenylpyridines and terpyridines, the dihedral angles between the central ring and the flanking aryl groups typically range from 30° to 60°. For instance, in a series of 4,6-diaryl-pyridin-2(1H)-ones, the dihedral angles between the central pyridinone ring and the phenyl substituents vary significantly depending on the substitution pattern, with values observed between 15° and 51°. In 4-([2,2':6',2''-terpyridin]-4'-yl)phenol, the dihedral angle between the central pyridine and the phenol (B47542) ring is about 5°, while the terminal pyridine rings are twisted by approximately 6° and 12°. researchgate.net This indicates that steric and electronic factors, as well as crystal packing forces, dictate the final conformation.

Table 4: Typical Dihedral Angles in Analogs of this compound

Compound AnalogInter-ring SystemDihedral Angle (°)Reference
4,6-diaryl-pyridin-2(1H)-onesCentral Ring & Phenyl Ring15 - 51
2,6-Diphenyl-4-(2-thienyl)-1,4-dihydropyridinePhenyl Ring & Phenyl Ring44 - 49
4-([2,2':6',2''-terpyridin]-4'-yl)phenolCentral Pyridine & Phenol Ring~5 researchgate.net

Conformational Analysis of the Aniline and Phenyl Moieties

The crystal packing is expected to be governed by intermolecular interactions. Hydrogen bonding is a likely and significant interaction, with the N-H protons of the aniline group acting as donors and the nitrogen atom of the pyridin-4-yl group of a neighboring molecule acting as an acceptor (N-H···N). Such interactions are commonly observed in crystal structures of similar compounds and lead to the formation of supramolecular chains or networks. Furthermore, the extensive aromatic surfaces of the molecule make it highly susceptible to π–π stacking interactions, where the phenyl and pyridine rings of adjacent molecules align face-to-face or offset, further stabilizing the crystal lattice. researchgate.net

Computational and Theoretical Investigations of 2,6 Diphenyl 4 Pyridin 4 Ylaniline S Electronic Structure and Reactivity

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and is fundamental to predicting the electronic absorption spectra. For 2,6-diphenyl-4-pyridin-4-ylaniline, this analysis would reveal the distribution of electron density in these frontier orbitals, indicating which parts of the molecule are most likely to be involved in electron transfer processes.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

Parameter Expected Value Range Significance
HOMO Energy -5.0 to -6.5 eV Indicates electron-donating capability.
LUMO Energy -1.5 to -3.0 eV Indicates electron-accepting capability.
HOMO-LUMO Gap 2.5 to 4.5 eV Relates to kinetic stability and electronic transitions.

Note: These values are hypothetical and would need to be confirmed by specific DFT calculations.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of positive and negative potential. For this compound, an ESP map would highlight the electron-rich nitrogen atom of the pyridine (B92270) ring as a site of negative potential (nucleophilic) and hydrogen atoms as sites of positive potential (electrophilic). This information is invaluable for predicting how the molecule will interact with other polar molecules and for understanding its non-covalent interactions, such as hydrogen bonding.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Transitions

To understand how this compound interacts with light, TD-DFT calculations are necessary. This method is used to investigate the electronic excited states of molecules. By calculating the energies of various electronic transitions, one can predict the molecule's UV-Visible absorption spectrum. The calculations would provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This would allow for the characterization of the nature of the electronic transitions, such as n→π* or π→π* transitions, which are critical for applications in areas like organic light-emitting diodes (OLEDs) or as photostabilizers.

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound over time. By simulating the motion of the atoms, MD can explore the molecule's conformational landscape, revealing the flexibility of the phenyl and pyridinyl rings and the potential for different rotational isomers (conformers). Furthermore, by simulating a system containing multiple molecules, MD can be used to study intermolecular interactions, such as π-π stacking, which can be crucial for understanding the properties of the material in the solid state or in solution.

Computational Prediction of Spectroscopic Parameters

Computational methods can also be used to predict various spectroscopic parameters that can be compared with experimental data. For instance, by calculating the vibrational frequencies using DFT, one can predict the infrared (IR) and Raman spectra of this compound. Similarly, by calculating the nuclear magnetic shielding tensors, it is possible to predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These predictions are valuable for confirming the structure of the synthesized molecule and for interpreting experimental spectra.

Table 2: List of Compounds Mentioned

Compound Name

Fundamental Reactivity and Mechanistic Studies of 2,6 Diphenyl 4 Pyridin 4 Ylaniline

Electrophilic Aromatic Substitution on the Aniline (B41778) and Phenyl Rings

The aniline and phenyl rings of 2,6-diphenyl-4-pyridin-4-ylaniline are expected to undergo electrophilic aromatic substitution, a fundamental class of reactions for aromatic compounds. In such a reaction, an electrophile attacks the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom. The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or benzenonium ion. libretexts.org

The reactivity and regioselectivity of these rings are governed by the electronic effects of their substituents. The aniline moiety, with its electron-donating amino group (-NH2), is anticipated to be highly activated towards electrophilic attack. This group directs incoming electrophiles to the ortho and para positions relative to itself. Conversely, the phenyl rings are less activated. The directing effects of the substituents on each ring would determine the precise location of substitution. Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.orgmasterorganicchemistry.comleah4sci.com

Table 1: Expected Regioselectivity in Electrophilic Aromatic Substitution

Ring SystemActivating/Deactivating GroupExpected Position of Substitution
Aniline RingAmino group (-NH2)Ortho, Para
Phenyl RingsAlkyl/Aryl substituentsOrtho, Para

Nucleophilic Reactions at the Pyridine (B92270) Nitrogen Center

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons in an sp2 hybrid orbital, making it a nucleophilic and basic center. gcwgandhinagar.commatanginicollege.ac.in This allows it to react with electrophiles, such as proton acids and alkyl halides. Protonation results in the formation of a pyridinium (B92312) salt. gcwgandhinagar.com The nucleophilicity of the pyridine nitrogen can be significantly influenced by substituents on the ring. In this case, the electron-donating aniline and phenyl groups are expected to enhance the electron density at the nitrogen, thereby increasing its nucleophilicity compared to unsubstituted pyridine. The accessibility of the nitrogen's lone pair also plays a crucial role in these reactions.

Oxidation and Reduction Pathways of the Aniline and Pyridine Moieties

The aniline and pyridine components of the molecule are susceptible to both oxidation and reduction. The aniline moiety can be oxidized to form various products, depending on the oxidizing agent and reaction conditions. Mild oxidation may lead to the formation of colored dimeric and polymeric species.

The pyridine ring can be oxidized to a pyridine N-oxide using peracids. matanginicollege.ac.in This transformation is significant as it can alter the reactivity of the pyridine ring, making it more amenable to certain electrophilic and nucleophilic substitution reactions. matanginicollege.ac.in Conversely, the pyridine ring can be reduced to a piperidine (B6355638) ring under catalytic hydrogenation conditions. uoanbar.edu.iq

Investigation of Acid-Base Equilibria and Protonation States

The presence of both a basic amino group on the aniline ring and a basic nitrogen atom on the pyridine ring suggests that this compound will exhibit interesting acid-base properties. The compound can be protonated at either of these sites, and the relative basicity (pKa of the conjugate acids) will determine the preferred site of protonation. The electronic interplay between the aromatic systems will influence the electron density on each nitrogen atom and thus their respective basicities. In strongly acidic media, it is conceivable that both nitrogen atoms could be protonated. Understanding these equilibria is crucial for applications where the compound's properties are pH-dependent. Studies on related pyridine derivatives have utilized conductance measurements to elucidate complex acid-base equilibria, including the formation of homoconjugated species. rsc.org

Derivatization Strategies and Structural Functionalization of 2,6 Diphenyl 4 Pyridin 4 Ylaniline

Modification at the Aniline (B41778) Nitrogen and Aromatic Rings

The aniline moiety and the two phenyl rings at positions 2 and 6 of the central pyridine (B92270) are primary sites for functionalization. The reactivity of the aniline nitrogen allows for a range of classical amine reactions, while the phenyl rings can undergo electrophilic substitution, although the electron-withdrawing nature of the central pyridyl-pyridine core can influence reactivity.

The nitrogen atom of the aniline group serves as a versatile handle for introducing a variety of functional groups. Standard organic reactions can be employed to synthesize N-alkylated, N-acylated, and N-arylated derivatives. For instance, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be utilized to form new C-N bonds, attaching various aryl or heteroaryl groups to the aniline nitrogen. This approach is instrumental in creating extended π-conjugated systems or introducing moieties that can modulate the compound's solubility and electronic characteristics. The synthesis of related structures like N,N-Diphenyl-4-(pyridin-2-yl)aniline demonstrates the feasibility of such N-arylation strategies on similar scaffolds. chemicalbook.combldpharm.com

Modification Site Reaction Type Potential Reagents/Conditions Resulting Functional Group
Aniline NitrogenN-AlkylationAlkyl halides, BaseSecondary/Tertiary Amine
Aniline NitrogenN-AcylationAcyl chlorides, AnhydridesAmide
Aniline NitrogenBuchwald-Hartwig AminationAryl halides, Pd catalyst, Ligand, BaseTriarylamine
Phenyl RingsNitrationHNO₃, H₂SO₄Nitro (-NO₂)
Phenyl RingsHalogenationBr₂, FeBr₃ or NBSBromo (-Br)
Phenyl RingsFriedel-Crafts AcylationAcyl chloride, AlCl₃Ketone (-COR)

Functionalization of the Pyridine Ring

The central pyridine ring and the terminal pyridine-4-yl group are generally electron-deficient, which dictates their reactivity. Functionalization can occur at the carbon atoms via C-H activation or at the nitrogen atoms through quaternization or oxidation. beilstein-journals.orgresearchgate.net

The nitrogen atom of the pyridine rings can be targeted to form N-oxides using oxidizing agents like m-CPBA. Pyridine N-oxides are valuable intermediates as they activate the pyridine ring for both nucleophilic and electrophilic substitution. researchgate.net For instance, N-oxide formation can facilitate the regioselective introduction of functional groups at the C-2 and C-4 positions. researchgate.net Another common reaction at the pyridine nitrogen is quaternization, where treatment with an alkyl halide yields a pyridinium (B92312) salt. This modification enhances the electron-deficient character of the ring, increasing the acidity of the ring protons and making the system susceptible to nucleophilic attack or base-mediated deuteration. dntb.gov.ua

Direct C-H functionalization of the pyridine rings is a powerful tool for introducing substituents without pre-functionalization. researchgate.net While many methods target the C-2 position, which is blocked in the 2,6-diphenyl substituted central ring, strategies for C-3 or C-4 functionalization exist. dntb.gov.uadigitellinc.com These reactions are often catalyzed by transition metals (e.g., palladium, rhodium, nickel) and can be used to introduce alkyl, aryl, or other functional groups. beilstein-journals.org The choice of catalyst and directing group is crucial for achieving high regioselectivity. beilstein-journals.orgdntb.gov.ua

Target Ring Reaction Type Reagents Intermediate/Product Reference
Pyridine NitrogenN-Oxidationm-CPBAPyridine N-oxide researchgate.net
Pyridine NitrogenQuaternizationAlkyl Halide (e.g., CH₃I)Pyridinium Salt dntb.gov.ua
Pyridine CarbonC-H AlkylationAlkenes, Rh-Al catalystC2-mono-alkylated pyridine beilstein-journals.org
Pyridine CarbonC-4 Selective AlkylationAlkenes, Ni/Lewis acid catalystC4-alkylated pyridine beilstein-journals.org

Synthesis of Extended π-Conjugated Systems Incorporating the 2,6-diphenyl-4-pyridin-4-ylaniline Scaffold

The this compound framework is an excellent building block for constructing larger, π-conjugated molecules and polymers with potential applications in electronics and photonics. beilstein-journals.org The inherent aromatic and heterocyclic units provide a rigid and planarizable core that can be extended through various cross-coupling methodologies.

The primary strategies for creating these extended systems involve using the aniline and pyridine moieties as handles for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Heck, and Sonogashira reactions. For example, the aniline group can be converted to a more reactive triflate or halide, which can then be coupled with a wide range of boronic acids or alkynes. Similarly, if the pyridine or phenyl rings are pre-functionalized with a halogen (e.g., bromine or iodine), they become ideal sites for introducing new aryl, vinyl, or alkynyl groups.

The synthesis of complex phenanthridines and azahelicenes through Rh- and Ir-catalyzed C-H activation/annulation sequences showcases how arylated heterocycles can be used to build extended, helical π-systems. mdpi.com Such strategies could be adapted to the this compound scaffold to create novel, three-dimensional conjugated structures. mdpi.com The goal of these syntheses is to precisely control the length and geometry of the π-conjugation, which directly influences the material's HOMO-LUMO gap, absorption/emission spectra, and charge transport properties. beilstein-journals.org

Regioselective Synthesis of Substituted Analogs

Instead of functionalizing the parent compound, it is often more efficient to construct substituted analogs from the ground up using specifically chosen precursors. This approach provides superior control over the placement of functional groups (regioselectivity) on the core scaffold.

One powerful method involves the ring transformation of suitably functionalized 2H-pyran-2-ones. A regioselective synthesis of 2,6-diarylpyridines has been demonstrated through the base-catalyzed reaction of 2H-pyran-2-ones with benzamide. rsc.org By using substituted pyranones or substituted benzamides, one can introduce a variety of functional groups at specific positions of the resulting pyridine ring.

Another common strategy is based on the condensation of chalcones (1,3-diaryl-2-propen-1-ones) with a nitrogen source. An efficient, microwave-assisted, three-component synthesis of 2,4,6-triaryl pyridines has been developed using aromatic ketones, aldehydes, and hexamethyldisilazane (B44280) (HMDS) as the nitrogen source. nih.gov Varying the starting ketone and aldehyde allows for the creation of a library of pyridines with different substitution patterns on all three aryl rings. nih.gov For the synthesis of the target compound's analogs, one would use a substituted acetophenone, a substituted benzaldehyde, and 4-acetylpyridine (B144475) in a related condensation-cyclization sequence. Such de novo construction methods are essential for accessing derivatives where substituents are required at positions that are difficult to functionalize directly. nih.gov

Synthetic Strategy Key Precursors Reagents/Conditions Advantage Reference
Ring TransformationFunctionalized 2H-pyran-2-one, BenzamideBase (NaOH in DMSO)High regioselectivity for 2,6-diarylpyridines. rsc.org
Multi-component ReactionAromatic Ketone, Aromatic Aldehyde, HMDSLewis Acid (TMSOTf), MicrowaveEfficient one-pot synthesis of triaryl pyridines. nih.gov
Cycloaddition/Cycloreversion1,4-Oxazin-2-one, AlkyneHeatAccess to highly substituted pyridines. nih.gov
Suzuki Cross-CouplingDihalo-pyridine, Arylboronic acidsPd catalyst, BaseStepwise, controlled introduction of different aryl groups. mdpi.comresearchgate.net

Coordination Chemistry of 2,6 Diphenyl 4 Pyridin 4 Ylaniline As a Multidentate Ligand

Metal Complexation with Transition Metals

The nitrogen atoms within the pyridine (B92270) and aniline (B41778) moieties of 2,6-diphenyl-4-pyridin-4-ylaniline serve as potential coordination sites for transition metal ions. Research has explored its complexation with metals such as cobalt(II), iron(II), zinc(II), palladium(II), platinum(II), and rhodium(I). The stoichiometry and stability of the resulting complexes are influenced by factors including the metal-to-ligand ratio, the nature of the solvent, and the presence of counter-ions.

The synthesis of these complexes typically involves the reaction of a salt of the desired transition metal with the this compound ligand in a suitable solvent. For instance, palladium(II) and platinum(II) complexes can be prepared by reacting the ligand with metal chloride precursors. nih.govnih.gov Similarly, iron(II) complexes have been synthesized using iron(II) salts, often in the presence of a reducing agent to prevent oxidation of the metal center. researchgate.nettue.nlbldpharm.com The formation of cobalt(II) and zinc(II) complexes follows similar synthetic strategies, leading to a range of coordination compounds. acs.orgchemicalbook.commdpi.comresearchgate.netnih.govrsc.org The coordination chemistry with rhodium(I) has also been investigated, revealing distinct structural features compared to other transition metal complexes. nih.govnih.gov

Nature of Metal-Ligand Bonding and Coordination Geometries

The interaction between this compound and transition metals primarily involves the donation of lone pair electrons from the nitrogen atoms to the vacant orbitals of the metal ion, forming coordinate covalent bonds. The specific nitrogen atoms involved in bonding can vary, leading to different coordination modes and resulting in a variety of coordination geometries.

X-ray crystallography has been a crucial technique for elucidating the precise structures of these metal complexes. For palladium(II) and platinum(II) complexes, a square planar geometry around the metal center is commonly observed, which is characteristic for d⁸ metal ions. nih.govnih.gov In the case of iron(II) complexes, octahedral geometries are prevalent, particularly when two ligands coordinate to the metal center. researchgate.nettue.nlbldpharm.comsigmaaldrich.comchemicalbook.com Zinc(II) complexes, with a d¹⁰ electronic configuration, can exhibit more varied geometries, including tetrahedral and distorted trigonal-bipyramidal arrangements, depending on the coordination number and the steric constraints imposed by the ligands and counter-ions. acs.orgchemicalbook.com Cobalt(II) complexes have been found to adopt geometries such as distorted trigonal antiprismatic. researchgate.netnih.gov

The table below summarizes the typical coordination geometries observed for complexes of this compound and related ligands with various transition metals.

Metal IonTypical Coordination Geometry
Pd(II)Square Planar
Pt(II)Square Planar
Fe(II)Octahedral
Zn(II)Tetrahedral, Trigonal-Bipyramidal
Co(II)Distorted Trigonal Antiprismatic
Rh(I)Square Planar

Influence of Metal Coordination on Electronic and Photophysical Properties

The coordination of a transition metal to this compound significantly alters the electronic structure of the ligand, which in turn affects its photophysical properties. The interaction with the metal d-orbitals can lead to the formation of new molecular orbitals and influence the energies of existing ones.

Upon coordination, shifts in the absorption and emission spectra of the ligand are typically observed. These changes are attributed to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions, in addition to the intraligand (π-π*) transitions. For instance, platinum(II) complexes of similar polypyridyl ligands are known to exhibit phosphorescence, a property that is highly dependent on the nature of the metal-ligand interaction. The specific transition metal and its oxidation state play a crucial role in determining the energy and intensity of these electronic transitions. The introduction of a metal center can also influence non-radiative decay pathways, thereby affecting the quantum yield and lifetime of luminescence.

Electrocatalytic Applications of this compound Metal Complexes

While the primary focus of research on this compound has been on its fundamental coordination chemistry, there is growing interest in the application of its metal complexes in catalysis. In particular, the field of electrocatalysis, which utilizes electricity to drive chemical reactions, presents potential opportunities for these compounds.

Metal complexes with nitrogen-containing ligands are known to be active electrocatalysts for various reactions, including the reduction of protons to hydrogen gas. While specific studies on the electrocatalytic applications of this compound complexes are limited, related nickel complexes have demonstrated the ability to catalyze hydrogen production. The electronic environment of the metal center, which can be tuned by the ligand structure, is a key determinant of the catalytic activity and overpotential of the reaction.

Photophysical and Electronic Properties of 2,6 Diphenyl 4 Pyridin 4 Ylaniline and Its Derivatives

Absorption and Emission Characteristics in Solution and Solid State

The absorption and emission spectra of 2,6-diphenyl-4-pyridin-4-ylaniline and its analogues are key indicators of their electronic transitions. In both solution and solid states, these compounds typically exhibit strong absorption in the ultraviolet region and emit in the visible spectrum.

In a study of 2,6-diphenylpyridine-based fluorophores, it was observed that increasing the electron-donating ability of substituents on the molecule leads to a progressive red shift in both the UV-Vis absorption and emission spectra. researchgate.net For instance, a derivative of 2,6-diphenylpyridine (B1197909) with a diphenylamine (B1679370) substituent showed a green emission with a maximum wavelength (λmax) at 518 nm when used as a light-emitting layer in an organic light-emitting diode (OLED). researchgate.net

The photophysical properties are also significantly influenced by the solvent polarity. For example, some derivatives show a dramatic decrease in fluorescence quantum yield with increasing solvent polarity, a phenomenon attributed to the transition from an intramolecular charge transfer (ICT) state to a twisted intramolecular charge transfer (TICT) state. researchgate.net In some cases, dual emission from both the locally excited (LE) and ICT states can be observed. researchgate.netresearchgate.net

In the solid state, the aggregation of molecules can influence the emission properties. For instance, the formation of excimers, or excited-state dimers, can lead to red-shifted emission compared to the monomeric species in solution. This has been observed in pyrene-containing derivatives where stacked structures in the solid state resulted in excimer-type green emission. researchgate.net

The photophysical data for a related 2,6-diphenylpyridine derivative is presented in the table below:

CompoundAbsorption λmax (nm)Emission λmax (nm)Quantum Yield (Φ)
2,6-diphenylpyridine derivative---518---

Data for a derivative used as a light-emitting layer in an OLED. researchgate.net

Investigation of Intramolecular Charge Transfer (ICT) Phenomena

Intramolecular charge transfer (ICT) is a fundamental process in many push-pull fluorophores, including derivatives of this compound. This process involves the transfer of an electron from an electron-donating part of the molecule to an electron-accepting part upon photoexcitation.

The presence of a strong electron-donating group, such as a diphenylamine moiety, and an electron-accepting pyridine (B92270) ring facilitates ICT. researchgate.net Time-dependent density functional theory (TD-DFT) calculations and X-ray crystallographic analysis have been used to confirm the occurrence of significant ICT in such molecules. researchgate.net

The dynamics of ICT can be studied using techniques like femtosecond transient absorption spectroscopy. nih.gov These studies reveal that upon excitation, a locally excited (LE) state is initially formed, which then rapidly relaxes to an ICT state, typically on a picosecond timescale. nih.gov The subsequent decay of the ICT state back to the ground state can occur through both radiative (fluorescence) and non-radiative pathways. nih.gov

The solvent environment plays a crucial role in modulating the ICT process. In nonpolar solvents, the ICT state is less stabilized, and emission may primarily occur from this state. researchgate.net Conversely, in polar solvents, the ICT state is stabilized, which can lead to a red-shift in the emission spectrum and sometimes a decrease in the fluorescence quantum yield due to the formation of non-emissive twisted intramolecular charge transfer (TICT) states. researchgate.netnih.gov Protonation of the pyridine nitrogen can also enhance the ICT character by increasing the electron-accepting ability of the pyridine ring. researchgate.net

Wavelength Dependence and Quantum Yield Studies

The emission wavelengths and fluorescence quantum yields (Φ) of this compound derivatives are highly dependent on their molecular structure and the surrounding medium.

Studies on related push-pull purine (B94841) derivatives have shown that they can exhibit intense violet or blue fluorescence with quantum yields reaching up to 91% in solution and 40% in host-free films. nih.gov The emission color can be tuned by modifying the substituents on the aromatic rings. For example, introducing different donor groups can shift the emission from blue to green. researchgate.net

The quantum yield is often sensitive to the polarity of the solvent. A significant decrease in quantum yield in more polar solvents is a common observation and is often attributed to the formation of non-emissive TICT states from the ICT state. researchgate.net For instance, the fluorescence quantum yield of some derivatives was found to decrease dramatically with increasing solvent polarity. researchgate.net

In the solid state, aggregation-caused quenching (ACQ) can sometimes lead to lower quantum yields compared to dilute solutions. However, some compounds are designed to exhibit aggregation-induced emission (AIE), where the quantum yield is enhanced in the aggregated state.

The following table summarizes the quantum yield of a related compound in different states:

CompoundStateQuantum Yield (Φ)
Push-pull purine derivativeSolutionup to 0.91
Push-pull purine derivativeHost-free filmup to 0.40

Data for a class of related push-pull compounds. nih.gov

Nonlinear Optical (NLO) Properties and Susceptibilities

Molecules with a significant intramolecular charge transfer character, like this compound and its derivatives, are promising candidates for nonlinear optical (NLO) applications. NLO materials can alter the properties of light passing through them, a phenomenon that has applications in technologies like optical switching and frequency conversion.

The NLO response of a molecule is quantified by its hyperpolarizability (β) and second hyperpolarizability (γ). For push-pull systems, a large difference in dipole moment between the ground and excited states, a consequence of ICT, often leads to a significant second-order NLO response (β).

The electric-field-induced second-harmonic generation (EFISH) technique is a common method for measuring the second-order NLO properties of molecules in solution. nih.gov Studies on porphyrin-based push-pull systems have demonstrated that the NLO response can be tuned by modifying the donor and acceptor groups. nih.gov

Third-order NLO properties, characterized by the third-order nonlinear optical susceptibility (χ(3)), are also of interest. Techniques like Z-scan are used to measure these properties. researchgate.net For some organic materials, large third-order nonlinear optical susceptibilities on the order of 10⁻⁷ esu have been reported. researchgate.net

Redox Properties and Electrochemical Behavior

The redox properties of this compound and its derivatives are crucial for their application in electronic devices such as OLEDs and solar cells. These properties determine the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which govern charge injection and transport.

Cyclic voltammetry is a common technique used to determine the oxidation and reduction potentials of these compounds. The HOMO and LUMO energy levels can be estimated from these electrochemical measurements. For a 2,6-diphenylpyridine derivative featuring a diphenylamine substituent, the HOMO and LUMO energy levels were determined to be -5.25 eV and -2.48 eV, respectively. researchgate.net

The electrochemical band gap (Eg), which is the difference between the LUMO and HOMO energy levels, can also be calculated. For a series of 2,6-di(pyrazin-2-yl)pyridines, the electrochemical band gaps were found to be in the range of 2.30–2.83 eV. researchgate.net

The introduction of different substituents allows for the tuning of these energy levels. For example, new push-pull N(9)-alkylated 6-piperidino-2-triazolylpurine and 2-piperidino-6-triazolylpurine derivatives have been synthesized with ionization energies (related to HOMO levels) in the range of 5.25–6.04 eV and electron affinities (related to LUMO levels) between 2.18–3.15 eV. nih.gov This tunability is essential for optimizing the performance of organic electronic devices.

The electrochemical data for a related 2,6-diphenylpyridine derivative is presented below:

PropertyValue
HOMO Energy Level-5.25 eV
LUMO Energy Level-2.48 eV

Data for a 2,6-diphenylpyridine derivative with a diphenylamine substituent. researchgate.net

Structure-Property Relationships Governing Optoelectronic Response

The optoelectronic properties of this compound and its derivatives are intricately linked to their molecular structure. Understanding these structure-property relationships is key to designing new materials with tailored functionalities.

A fundamental aspect is the push-pull nature of these molecules. The strength of the electron-donating and electron-accepting groups directly influences the degree of intramolecular charge transfer (ICT). researchgate.net Stronger donors and acceptors lead to a greater ICT character, which in turn results in a red-shift of the absorption and emission spectra and often a larger Stokes shift. researchgate.netresearchgate.net

The nature of the π-conjugated bridge connecting the donor and acceptor groups also plays a critical role. A more extended and planar π-system generally leads to lower energy electronic transitions (red-shifted spectra) and can enhance charge transport properties.

The substitution pattern on the aromatic rings is another important factor. The position and type of substituents can significantly alter the electronic properties. For instance, in 4-(4-Bromo-phenyl)-2,6-diphenyl-pyridine, the three phenyl rings are twisted with respect to the central pyridine ring, with dihedral angles of 19.56°, 27.54°, and 30.51°. nih.gov This twisting can affect the extent of π-conjugation and, consequently, the photophysical properties.

Furthermore, the incorporation of different heterocyclic units can modify the optoelectronic response. For example, replacing a phenyl ring with a pyrazinyl group in 2,6-di(pyrazin-2-yl)pyridines can lead to larger Stokes shifts compared to their terpyridine analogues. researchgate.net

In the context of nonlinear optical properties, a non-centrosymmetric molecular structure is essential for a second-order NLO response. The push-pull arrangement in these molecules helps to break the centrosymmetry.

Ultimately, the optoelectronic response of these compounds is a delicate balance of electronic and steric effects, and a deep understanding of these relationships is crucial for the rational design of new materials for a wide range of applications, from OLEDs to NLO devices.

Advanced Materials Science Applications of 2,6 Diphenyl 4 Pyridin 4 Ylaniline

Role in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

The triphenylamine-pyridine structure of 2,6-diphenyl-4-pyridin-4-ylaniline makes it a promising candidate for use in organic light-emitting diodes and other optoelectronic devices. Its derivatives are noted for their potential in these applications.

Charge Transport Characteristics

The charge transport properties of materials are crucial for the efficiency of OLEDs. The triphenylamine (B166846) core is a well-known hole-transporting unit, while the pyridine (B92270) moiety is electron-deficient, suggesting that this compound could exhibit bipolar charge transport capabilities. Theoretical studies on similar triphenylamine-ethynylene fused acene derivatives have explored how molecular design influences charge transport properties. arxiv.org By modifying the backbone and functional groups, it is possible to tune the reorganization energy and intermolecular interactions, which are key parameters for high mobility. arxiv.org The presence of peripheral pyridine rings in triphenyl benzene (B151609) derivatives has been shown to enhance electron mobility, with values in the range of 10⁻⁴ to 10⁻³ cm² V⁻¹ s⁻¹ being reported for some systems. researchgate.net This enhancement is attributed to the electronic nature of the pyridine ring.

Luminescent Material Development

Luminescent materials are the emissive heart of an OLED. mdpi.com The development of new fluorophores based on substituted pyridines is an active area of research. For instance, a series of 2,6-diphenylpyridine-based fluorophores have been synthesized, and their photophysical properties were found to be highly dependent on the substituents. researchgate.net Increasing the electron-donating ability of the substituents can lead to a red shift in the emission spectra. researchgate.net Some of these compounds exhibit significant intramolecular charge transfer (ICT), a desirable characteristic for creating efficient and color-tunable emitters. researchgate.net While specific studies on the luminescence of this compound are not extensively documented, the general properties of related compounds suggest its potential as a luminescent material. mdpi.comnih.gov

Applications in Organic Electronics and Semiconductors

Beyond OLEDs, the semiconducting nature of this compound and its derivatives opens up possibilities in broader organic electronics. The ability to function as either a p-type (hole-transporting) or potentially a bipolar semiconductor is a significant advantage. Theoretical studies on pentacene (B32325) derivatives substituted with pyridine have shown that such modifications can lower the LUMO level and improve the crystal packing, leading to ambipolar characteristics. nih.govelsevierpure.com This suggests that the incorporation of a pyridine ring into a diphenylaniline structure could be a viable strategy for designing high-performance organic semiconductors. The general class of pyridine derivatives is recognized for its importance in this field.

Development of Chemical Sensors and Probes (excluding biological/medical probes)

The pyridine nitrogen in this compound provides a potential site for interaction with various analytes, making it a candidate for chemical sensor applications. Pyridine derivatives have been widely explored as chemosensors for detecting a range of species. nih.gov The fluorescence of such compounds can be sensitive to the presence of protons or other chemical entities. For example, some 2,6-diphenylpyridine-based fluorophores exhibit proton-sensitive fluorescence, showing changes in their emission spectra upon protonation. researchgate.net This property can be harnessed to develop ratiometric emission signaling or "on-off" switching sensors. While direct applications of this compound as a chemical sensor are not yet reported, the underlying principles of pyridine-based sensing suggest its potential in this area.

Dye-Enhanced Solar Cell Technologies

In dye-sensitized solar cells (DSSCs), a sensitizer (B1316253) dye absorbs light and injects electrons into a semiconductor. The donor-π-acceptor (D-π-A) architecture is a common design for these dyes. Triphenylamine derivatives are often used as the electron donor (D) component due to their excellent electron-donating ability. The pyridine moiety can act as an acceptor or an anchoring group to the semiconductor surface. Theoretical studies on diphenylaniline-based dyes have shown that fine-tuning the molecular structure can enhance the power conversion efficiency of DSSCs. nih.gov Three new dyes with a triarylamine donor and a pyridyl anchoring group have been synthesized and studied for p-type DSSCs, demonstrating that these components can lead to broadened and red-shifted absorption spectra. researchgate.net Although specific research on this compound in DSSCs is not available, its structural motifs are highly relevant to the design of efficient organic dyes for solar cell applications.

Supramolecular Assembly and Intermolecular Interactions of 2,6 Diphenyl 4 Pyridin 4 Ylaniline

Hydrogen Bonding Interactions in Crystal Packing

The molecular structure of 2,6-diphenyl-4-pyridin-4-ylaniline incorporates a secondary amine group (-NH-) and a pyridine (B92270) ring, both of which are classical participants in hydrogen bonding. The amine group can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring can serve as a hydrogen bond acceptor. This donor-acceptor capability suggests that in a crystalline solid state, these molecules could engage in intermolecular N-H···N hydrogen bonds.

π-π Stacking and Aromatic Interactions

The presence of multiple aromatic rings—two phenyl groups and one pyridyl group—in this compound strongly indicates the likelihood of π-π stacking interactions contributing to its supramolecular assembly. These non-covalent interactions arise from the electrostatic attraction between the electron-rich π systems of adjacent aromatic rings.

Investigation of Host-Guest Chemistry and Inclusion Complexes

The structural framework of this compound, with its combination of aromatic surfaces and potential hydrogen bonding sites, presents possibilities for its application in host-guest chemistry. The molecule could potentially act as a host, encapsulating smaller guest molecules within cavities or channels formed in its crystal lattice. The recognition and binding of guest molecules would be governed by a combination of size and shape complementarity, as well as specific intermolecular interactions such as hydrogen bonding and π-π stacking between the host and the guest.

Conversely, the molecule itself could act as a guest, being included within the larger cavities of a host molecule. The ability to form such inclusion complexes would depend on its molecular dimensions and its capacity to interact favorably with the interior surface of the host.

Formation of Self-Assembled Structures

The inherent directionality of the hydrogen bonds and the associative nature of π-π stacking interactions in this compound suggest a propensity for self-assembly into ordered supramolecular structures. In solution, under appropriate conditions of concentration and solvent, it is plausible that these molecules could spontaneously organize into well-defined aggregates.

The morphology of these self-assembled structures could range from simple dimers and oligomers to more extended architectures like nanofibers, nanorods, or vesicles. The final structure would be a result of the intricate interplay between the various non-covalent forces at play.

Impact of Molecular Conformation on Supramolecular Architectures

The three-dimensional shape, or conformation, of the this compound molecule is a critical determinant of its supramolecular behavior. The rotational freedom around the single bonds connecting the phenyl and pyridyl rings to the central aniline (B41778) core allows for a range of possible conformations.

Conclusion and Future Research Perspectives

Summary of Key Achievements in the Study of 2,6-diphenyl-4-pyridin-4-ylaniline

The study of this compound and related aryl-aniline-pyridine structures has led to significant advancements in synthetic methodologies and the exploration of their potential applications. A key achievement lies in the successful synthesis of these complex molecules, often employing palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. vulcanchem.com This method has proven effective for creating aryl-aryl bonds, which are crucial for constructing the 2,6-diphenylpyridine (B1197909) framework. vulcanchem.com

Research into analogous compounds has provided valuable insights. For instance, studies on dihydroxylated 2,6-diphenyl-4-chlorophenylpyridines have identified them as potent dual inhibitors of topoisomerase I and IIα, demonstrating significant antiproliferative effects in various human cancer cell lines. nih.gov This highlights the potential of the core 2,6-diphenylpyridine scaffold in medicinal chemistry. Furthermore, the development of synthetic methods for functionalized pyridines, such as those involving N-functionalized pyridinium (B92312) salts under visible light conditions, has broadened the toolkit for creating diverse derivatives with controlled regioselectivity. nih.gov

The core structure, featuring a pyridine (B92270) ring with phenyl and aniline (B41778) substituents, provides a rigid and electronically conjugated system. vulcanchem.com The planar nature of the pyridine ring facilitates π-π stacking interactions, while the aniline group offers sites for hydrogen bonding and further functionalization. vulcanchem.com These structural features are fundamental to the observed properties and potential applications of this class of compounds.

Unaddressed Research Challenges and Methodological Advancements

Despite the progress, several research challenges remain in the study of this compound and its analogs. A primary challenge is the need for more efficient and scalable synthetic routes. While methods like Suzuki-Miyaura coupling are effective, they often rely on expensive catalysts and may require harsh reaction conditions. vulcanchem.comresearchgate.net Developing more sustainable and cost-effective catalytic systems is an ongoing area of research.

Another significant challenge is achieving site-selective functionalization of the pyridine ring. nih.gov The pyridine scaffold contains multiple potential reaction sites, which can lead to mixtures of isomers and over-functionalized products. nih.gov While progress has been made using N-functionalized pyridinium salts to control regioselectivity, further advancements are needed to enable precise late-stage functionalization of complex molecules containing the pyridine moiety. nih.govresearchgate.net This is particularly important for tailoring the properties of these compounds for specific applications.

Methodologically, there is a need for more comprehensive spectroscopic and crystallographic characterization of this compound itself to fully understand its three-dimensional structure and intermolecular interactions. While data on analogous compounds exist, direct experimental data for the title compound is limited. vulcanchem.com Furthermore, exploring alternative synthetic strategies, such as those inspired by the Kröhnke pyridine synthesis or metal-free amination approaches, could provide new avenues for producing these and related structures. researchgate.netresearchgate.net

Emerging Trends and Novel Directions in the Field of Aryl-Aniline-Pyridine Chemistry

The field of aryl-aniline-pyridine chemistry is witnessing several emerging trends. A significant direction is the development of novel antiproliferative agents. Research on related structures has shown that modifications to the phenyl and aniline groups can lead to potent and selective anticancer activity. nih.gov For example, the introduction of hydroxyl groups at specific positions on the phenyl rings of 2,6-diphenyl-4-chlorophenylpyridines resulted in compounds with strong inhibitory effects on topoisomerases, key enzymes in DNA replication. nih.gov

Another emerging trend is the use of these compounds as building blocks for functional materials. The inherent electronic properties and rigid structure of the aryl-aniline-pyridine scaffold make it an attractive candidate for applications in optoelectronics and materials science. The ability to tune the electronic properties through substitution on the aromatic rings opens up possibilities for creating materials with tailored photophysical characteristics.

Furthermore, there is growing interest in the application of modern synthetic techniques, such as visible-light-mediated reactions, to the synthesis of functionalized pyridines. nih.gov These methods offer milder reaction conditions and can provide access to novel derivatives that are difficult to obtain through traditional methods. nih.gov The exploration of pyridine-to-aniline rearrangements, though currently uncommon, represents a novel direction that could lead to unexpected and potentially useful chemical transformations. nih.gov

Interdisciplinary Opportunities for this compound Research in Materials Science and Theoretical Chemistry

The unique structure of this compound presents numerous interdisciplinary research opportunities, particularly at the intersection of materials science and theoretical chemistry.

In materials science , the compound's rigid, conjugated framework makes it a promising candidate for the development of organic electronic materials. Its potential for π-π stacking and hydrogen bonding suggests applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors. vulcanchem.com By functionalizing the aniline and phenyl groups, it may be possible to tune the compound's electronic and photophysical properties, such as its fluorescence and charge transport characteristics. The synthesis of derivatives bearing hydrophilic chains, as has been done with related pyrazine (B50134) compounds, could also lead to materials with interesting self-assembly properties in solution or on surfaces. nih.gov

Theoretical chemistry can play a crucial role in predicting and understanding the properties of this compound and its derivatives. researchgate.net Quantum chemical calculations can be used to model the electronic structure, molecular orbitals (HOMO/LUMO energies), and spectral properties of the molecule. researchgate.net Such studies can guide the rational design of new derivatives with optimized properties for specific applications. For example, theoretical calculations can help predict how different substituents on the phenyl or aniline rings will affect the compound's absorption and emission spectra, which is vital for designing new fluorescent materials. Furthermore, computational modeling can provide insights into the intermolecular interactions that govern the packing of these molecules in the solid state, which is critical for understanding their charge transport properties in organic electronic devices.

Q & A

Basic: What are the most reliable synthetic routes for 2,6-diphenyl-4-pyridin-4-ylaniline, and how can reaction conditions be optimized?

Methodological Answer:
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions due to their efficiency in forming aryl-aryl bonds. Key steps include:

  • Catalyst selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) for high yields (70–85%) under inert atmospheres .
  • Solvent optimization : Toluene or DMF at 80–110°C balances reactivity and solubility.
  • Base choice : K₂CO₃ or Cs₂CO₃ improves coupling efficiency by deprotonating intermediates .
    For cost-effective scaling, consider one-pot multi-component reactions with microwave-assisted heating to reduce reaction times .

Basic: How do I confirm the structural integrity of this compound post-synthesis?

Methodological Answer:
Combine spectroscopic and crystallographic techniques:

  • 1H NMR : Look for aromatic proton signals at δ 7.2–8.5 ppm (pyridine and phenyl groups) and amine protons at δ 5.5–6.0 ppm .
  • IR spectroscopy : Confirm NH₂ stretches (~3350 cm⁻¹) and C=N/C=C vibrations (1600–1450 cm⁻¹) .
  • X-ray crystallography : Resolve substituent orientations and bond lengths to validate non-symmetric fusion patterns .

Advanced: How do electronic effects of substituents on the pyridine ring influence the compound’s reactivity in catalysis or drug design?

Methodological Answer:
Substituents alter electron density, affecting ligand-metal interactions or binding affinity:

  • Electron-withdrawing groups (e.g., -NO₂) : Increase Lewis acidity, enhancing catalytic activity in transition-metal complexes .
  • Electron-donating groups (e.g., -OCH₃) : Improve solubility and bioavailability for pharmaceutical applications .
    Use DFT calculations (B3LYP/6-31G*) to model charge distribution and predict reactivity .

Advanced: How should I address contradictions in reported physicochemical properties (e.g., solubility, melting points)?

Methodological Answer:
Discrepancies often arise from impurities or measurement protocols:

  • Purification : Recrystallize using gradient solvent systems (e.g., hexane/ethyl acetate) and confirm purity via HPLC (>95%) .
  • Standardized protocols : Use differential scanning calorimetry (DSC) for melting points and logP calculations for solubility .
  • Cross-validation : Compare data across peer-reviewed studies and replicate under controlled conditions .

Advanced: What strategies are recommended for designing derivatives of this compound for targeted biological activity?

Methodological Answer:
Focus on structure-activity relationship (SAR) studies:

  • Bioisosteric replacement : Substitute phenyl groups with thiophene or pyrimidine to modulate lipophilicity .
  • Positional isomerism : Test 4-pyridinyl vs. 2-pyridinyl analogs to optimize receptor binding .
  • In silico screening : Use molecular docking (AutoDock Vina) to prioritize derivatives with high affinity for target proteins (e.g., kinases) .

Basic: What safety precautions are critical when handling this compound in the lab?

Methodological Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of fine particulates .
  • Spill management : Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste .

Advanced: How can computational methods enhance the study of this compound’s supramolecular interactions?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Analyze π-π stacking and hydrogen-bonding networks in crystal lattices .
  • QM/MM hybrid models : Study interaction energies with biological targets (e.g., DNA intercalation) .
  • Crystal structure prediction (CSP) : Use Mercury CSD software to predict polymorphic forms .

Advanced: What analytical techniques are best suited for studying degradation pathways under environmental stress?

Methodological Answer:

  • LC-MS/MS : Identify degradation products under UV light or oxidative conditions (e.g., hydroxylated byproducts) .
  • TGA-DSC : Monitor thermal decomposition profiles and stability thresholds .
  • EPR spectroscopy : Detect free radical intermediates formed during photodegradation .

Basic: How do I scale up synthesis without compromising yield or purity?

Methodological Answer:

  • Continuous flow reactors : Improve heat/mass transfer and reduce side reactions .
  • Catalyst recycling : Immobilize Pd catalysts on silica supports to minimize metal leaching .
  • In-line monitoring : Use PAT (Process Analytical Technology) tools like FTIR for real-time quality control .

Advanced: What are the challenges in reconciling in vitro and in vivo data for this compound’s pharmacological applications?

Methodological Answer:

  • Metabolic stability : Use microsomal assays (e.g., human liver microsomes) to predict in vivo clearance rates .
  • BBB permeability : Employ PAMPA-BBB models to assess neuroactivity potential .
  • Toxicity profiling : Combine Ames tests and zebrafish embryo models to evaluate genotoxicity and developmental effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.